Fragment Growth Vector Validation: WDR5 WIN-Site Affinity of the 2-Substituted Scaffold vs. Fragment Baseline
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core bearing a substituent at the 2-position was identified as fragment hit F-1 in an NMR-based screen of >13,800 fragments against WDR5. Fragment F-1 (2-phenyl analog) exhibited a fluorescence polarization assay Ki of 323 μM with a ligand efficiency (LE) of 0.34 [1]. Structure-based optimization from this 2-substituted scaffold ultimately yielded lead compounds with Ki < 10 nM and micromolar cellular activity against AML leukemia cell lines — representing an approximately 360,000-fold improvement in affinity from the starting fragment [2]. The 2-carboxylate tert-butyl ester (CAS 1263281-62-4) serves as the direct synthetic precursor to amide-coupled analogs equivalent to those explored in this optimization campaign, providing the identical exit vector geometry validated crystallographically for S2/S4/S7 pocket engagement [3].
| Evidence Dimension | WDR5 WIN-site binding affinity (FPA Ki) and ligand efficiency of 2-substituted pyrroloimidazole scaffold |
|---|---|
| Target Compound Data | Precursor to 2-amido derivatives; scaffold validated via F-1 fragment (Ki = 323 μM, LE = 0.34); optimized leads achieve Ki < 10 nM |
| Comparator Or Baseline | Fragment F-1 (2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole): Ki = 323 μM, LE = 0.34. Other fragment hits (F-2–F-6): Ki ~ 550–850 μM. 3-substituted analogs: no comparable binding data in this program. |
| Quantified Difference | F-1 (2-substituted) LE = 0.34 vs. amidine-class fragments LE ~0.20–0.39 range; optimized 2-aryl leads Ki < 10 nM vs. F-1 Ki = 323 μM (~32,000-fold improvement); 360,000-fold total improvement from F-1 to compound 6e (Ki = 0.90 nM by TR-FRET). |
| Conditions | Fluorescence polarization assay (FPA); TR-FRET assay for sub-nanomolar compounds; recombinant WDR5 (residues 22–334); X-ray co-crystal structures (PDB: 6D9X, 6DAS, 6DAI, 6DAR). |
Why This Matters
Procurement of the 2-carboxylate ester ensures that synthesized amide libraries maintain the precise geometric vector needed to recapitulate the validated S2-pocket binding mode, avoiding the affinity loss associated with 3-substituted regioisomers.
- [1] Wang F et al. J Med Chem. 2018;61(13):5623–5642. Fragment F-1 Ki = 323 μM, LE = 0.34; fragment screen of >13,800 compounds yielded 47 hits (0.34% hit rate). View Source
- [2] Wang F et al. J Med Chem. 2018;61(13):5623–5642. Compound 6e Ki = 0.90 nM (TR-FRET), ~360,000-fold improvement vs. F-1. AML cell line MV4-11 proliferation IC₅₀ in micromolar range. View Source
- [3] RCSB PDB. 6D9X: Crystal structure of WDR5 in complex with 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (FZM). F-1 bound in S2 pocket with imidazole N3–C261 backbone C=O H-bond distance 2.8 Å. View Source
